Cas no 98017-60-8 (ethyl 2-(4-methoxyphenyl)cyclopropane-1-carboxylate)

ethyl 2-(4-methoxyphenyl)cyclopropane-1-carboxylate structure
98017-60-8 structure
Nombre del producto:ethyl 2-(4-methoxyphenyl)cyclopropane-1-carboxylate
Número CAS:98017-60-8
MF:C13H16O3
Megavatios:220.264344215393
MDL:MFCD02258631
CID:1002335
PubChem ID:244562

ethyl 2-(4-methoxyphenyl)cyclopropane-1-carboxylate Propiedades químicas y físicas

Nombre e identificación

    • ETHYL 2-(4'-METHOXYPHENYL)-1-CYCLOPROPANECARBOXYLATE
    • ETHYL 2-(4-METHOXYPHENYL)CYCLOPROPANECARBOXYLATE
    • Cyclopropanecarboxylic acid, 2-(p-methoxyphenyl)-, ethyl ester (6CI, 7CI)
    • Ethyl 2-(4-methoxyphenyl)cyclopropane-1-carboxylate
    • 345905-97-7
    • Cyclopropanecarboxylic acid, 2-(4-methoxyphenyl)-, ethyl ester
    • DB-416178
    • EN300-130250
    • SCHEMBL435326
    • MFCD29925663
    • Ethyl-2-(4-methoxyphenyl)-cyclopropanecarboxylate
    • Ethyl (1R,2R)-2-(4-Methoxyphenyl)cyclopropanecarboxylate
    • NSC55526
    • LNIFCHLLDTWCIH-UHFFFAOYSA-N
    • J-520619
    • ethyl (1S,2S)-2-(4-methoxyphenyl)cyclopropanecarboxylate
    • 6142-64-9
    • AE-848/00900038
    • NSC-55526
    • MFCD02258631
    • 98017-60-8
    • Cyclopropanecarboxylic acid, 2-(4-methoxyphenyl)-, ethyl ester, (1R,2R)-ethyl (1R,2R)-2-(4-methoxyphenyl)cyclopropane-1-carboxylate
    • rel-Ethyl (1R,2R)-2-(4-methoxyphenyl)cyclopropane-1-carboxylate
    • DTXSID70976980
    • CS-0056045
    • Ethyl(1S,2S)-2-(4-Methoxyphenyl)cyclopropanecarboxylate
    • MFCD31696300
    • SY266135
    • SY266136
    • Z1010778970
    • ethyl2-(4-methoxyphenyl)cyclopropanecarboxylate
    • AKOS027327746
    • ethyl 2-(4-methoxyphenyl)cyclopropane-1-carboxylate
    • MDL: MFCD02258631
    • Renchi: 1S/C13H16O3/c1-3-16-13(14)12-8-11(12)9-4-6-10(15-2)7-5-9/h4-7,11-12H,3,8H2,1-2H3
    • Clave inchi: LNIFCHLLDTWCIH-UHFFFAOYSA-N
    • Sonrisas: O=C(C1C(C2C=CC(OC)=CC=2)C1)OCC

Atributos calculados

  • Calidad precisa: 220.11000
  • Masa isotópica única: 220.11
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 0
  • Recuento de receptores de enlace de hidrógeno: 3
  • Recuento de átomos pesados: 16
  • Cuenta de enlace giratorio: 5
  • Complejidad: 244
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 0
  • Recuento de centros estereoscópicos atómicos indefinidos: 2
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Superficie del Polo topológico: 35.5Ų
  • Xlogp3: 2.3

Propiedades experimentales

  • Denso: 1.126
  • Punto de ebullición: 309.4°Cat760mmHg
  • Punto de inflamación: 126.3°C
  • índice de refracción: 1.531
  • PSA: 35.53000
  • Logp: 2.36180
  • Presión de vapor: 0.0±0.7 mmHg at 25°C

ethyl 2-(4-methoxyphenyl)cyclopropane-1-carboxylate Información de Seguridad

ethyl 2-(4-methoxyphenyl)cyclopropane-1-carboxylate Datos Aduaneros

  • Código HS:2918990090
  • Datos Aduaneros:

    China Customs Code:

    2918990090

    Overview:

    2918990090. Other additional oxy carboxylic acids(Including anhydrides\Acyl halide\Peroxides, peroxyacids and derivatives of this tax number). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2918990090. other carboxylic acids with additional oxygen function and their anhydrides, halides, peroxides and peroxyacids; their halogenated, sulphonated, nitrated or nitrosated derivatives. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

ethyl 2-(4-methoxyphenyl)cyclopropane-1-carboxylate PrecioMás >>

Empresas No. Nombre del producto Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
Enamine
EN300-130250-0.1g
ethyl 2-(4-methoxyphenyl)cyclopropane-1-carboxylate
98017-60-8
0.1g
$628.0 2023-06-07
Enamine
EN300-130250-2.5g
ethyl 2-(4-methoxyphenyl)cyclopropane-1-carboxylate
98017-60-8
2.5g
$1399.0 2023-06-07
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBGJ3248-1G
ethyl 2-(4-methoxyphenyl)cyclopropane-1-carboxylate
98017-60-8 95%
1g
¥ 1,597.00 2023-04-12
Enamine
EN300-130250-10.0g
ethyl 2-(4-methoxyphenyl)cyclopropane-1-carboxylate
98017-60-8
10g
$3069.0 2023-06-07
TRC
E940713-10mg
Ethyl 2-(4-Methoxyphenyl)cyclopropanecarboxylate
98017-60-8
10mg
$ 50.00 2022-06-05
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1126685-1g
Ethyl 2-(4-methoxyphenyl)cyclopropane-1-carboxylate
98017-60-8 98%
1g
¥2438.00 2024-04-23
Enamine
EN300-130250-5.0g
ethyl 2-(4-methoxyphenyl)cyclopropane-1-carboxylate
98017-60-8
5g
$2070.0 2023-06-07
Enamine
EN300-130250-2500mg
ethyl 2-(4-methoxyphenyl)cyclopropane-1-carboxylate
98017-60-8 90.0%
2500mg
$949.0 2023-09-30
1PlusChem
1P005XHC-250mg
Cyclopropanecarboxylic acid, 2-(4-methoxyphenyl)-, ethyl ester
98017-60-8 90%
250mg
$615.00 2023-12-15
Enamine
EN300-130250-50mg
ethyl 2-(4-methoxyphenyl)cyclopropane-1-carboxylate
98017-60-8 90.0%
50mg
$407.0 2023-09-30

ethyl 2-(4-methoxyphenyl)cyclopropane-1-carboxylate Métodos de producción

Métodos de producción 1

Condiciones de reacción
1.1 Reagents: Sodium dithionite Solvents: Water ;  16 h, pH 7, rt
Referencia
Cyclopropanations via Heme Carbenes: Basic Mechanism and Effects of Carbene Substituent, Protein Axial Ligand, and Porphyrin Substitution
Wei, Yang; Tinoco, Antonio ; Steck, Viktoria; Fasan, Rudi ; Zhang, Yong, Journal of the American Chemical Society (2018, 2018, 140(5), 1649-1662

Métodos de producción 2

Condiciones de reacción
1.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  30 °C
1.2 Reagents: Sodium hydride Solvents: Dimethyl sulfoxide ;  rt
Referencia
Photoredox-catalyzed oxo-amination of aryl cyclopropanes
Ge, Liang; Wang, Ding-Xing; Xing, Renyi; Ma, Di; Walsh, Patrick J. ; et al, Nature Communications (2019, 2019, 10(1), 1-9

Métodos de producción 3

Condiciones de reacción
1.1 Catalysts: Copper, [dihydrobis(1H-pyrazolato-κN1)borato(1-)-κN2,κN2′]- Solvents: 1,2-Dichloroethane
Referencia
BpCu-Catalyzed Cyclopropanation of Olefins: A Simple System That Operates under Homogeneous and Heterogeneous Conditions (Bp = Dihydridobis(pyrazolyl)borate)
Diaz-Requejo, M. Mar; Nicasio, M. Carmen; Perez, Pedro J., Organometallics (1998, 1998, 17(14), 3051-3057

Métodos de producción 4

Condiciones de reacción
1.1 Catalysts: 2803878-20-6 Solvents: N,N-Dimethylformamide-d7 ;  30 h, 40 °C
Referencia
A Novel M8L6 Cubic Cage That Binds Tetrapyridyl Porphyrins: Cage and Solvent Effects in Cobalt-Porphyrin-Catalyzed Cyclopropanation Reactions
Mouarrawis, Valentinos; Bobylev, Eduard O.; de Bruin, Bas; Reek, Joost N. H., Chemistry - A European Journal (2021, 2021, 27(32), 8390-8397

Métodos de producción 5

Condiciones de reacción
1.1 Reagents: Sodium dodecyl sulfate Catalysts: Iron(4+), chloro[[4,4′,4′′,4′′′-(21H,23H-porphine-5,10,15,20-tetrayl)tetrakis[1-… Solvents: Water ;  15 min, rt
1.2 1 h, rt
Referencia
Cationic iron porphyrins with sodium dodecyl sulphate for micellar catalysis of cyclopropanation reactions
Maaskant, Ruben V.; Polanco, Ehider A.; van Lier, Roos C. W.; Roelfes, Gerard, Organic & Biomolecular Chemistry (2020, 2020, 18(4), 638-641

Métodos de producción 6

Condiciones de reacción
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  25 °C; 1 h
1.2 Solvents: Dimethyl sulfoxide ;  12 h, rt
1.3 -
Referencia
A Gold- and Bronsted Acid Catalytic Interplay Towards the Synthesis of Highly Substituted Tetrahydrocarbazoles
Garayalde, David; Rusconi, Giulia; Nevado, Cristina, Helvetica Chimica Acta (2017, 2017, 100(3),

Métodos de producción 7

Condiciones de reacción
1.1 Catalysts: Ruthenium(1+), aquabromodicarbonyl[1-(5,7-dimethyl-1,8-naphthyridin-2-yl-κN1)-1,… Solvents: Dichloromethane ;  6 h, 40 °C
Referencia
A RuII-N-heterocyclic carbene (NHC) complex from metal-metal singly bonded diruthenium(I) precursor: Synthesis, structure and catalytic evaluation
Sinha, Arup; Daw, Prosenjit; Rahaman, S. M. Wahidur; Saha, Biswajit; Bera, Jitendra K., Journal of Organometallic Chemistry (2011, 2011, 696(6), 1248-1257

Métodos de producción 8

Condiciones de reacción
1.1 Catalysts: Palladium diacetate ;  rt
Referencia
Intermolecular metal-catalyzed carbenoid cyclopropanations
Davies, Huw M. L.; Antoulinakis, Evan G., Organic Reactions (Hoboken, 2001, ,

Métodos de producción 9

Condiciones de reacción
1.1 Catalysts: 2097677-62-6 Solvents: Dichloromethane ;  rt
Referencia
The elusive palladium-diazo adduct captured: synthesis, isolation and structural characterization of [(ArNHC-PPh2)Pd(η2-N2C(Ph)CO2Et)]
Rull, Silvia G.; Alvarez, Eleuterio; Fructos, Manuel R.; Belderrain, Tomas R.; Perez, Pedro J., Chemistry - A European Journal (2017, 2017, 23(32), 7667-7671

ethyl 2-(4-methoxyphenyl)cyclopropane-1-carboxylate Raw materials

ethyl 2-(4-methoxyphenyl)cyclopropane-1-carboxylate Preparation Products

ethyl 2-(4-methoxyphenyl)cyclopropane-1-carboxylate Literatura relevante

Artículos recomendados

Proveedores recomendados
Amadis Chemical Company Limited
(CAS:98017-60-8)ethyl 2-(4-methoxyphenyl)cyclopropane-1-carboxylate
A1095792
Pureza:99%
Cantidad:1g
Precio ($):399.0